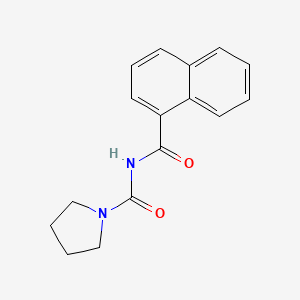
2-acetyl-1-naphthyl 4-biphenylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-1-naphthyl 4-biphenylcarboxylate, commonly known as ANBC, is a synthetic compound used in scientific research. ANBC is a white crystalline powder that is insoluble in water and soluble in organic solvents. This compound is commonly used in the field of biochemistry and pharmacology due to its various biological activities.
Mécanisme D'action
The mechanism of action of ANBC is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. ANBC has also been shown to inhibit the growth of various bacterial and fungal strains.
Biochemical and Physiological Effects:
ANBC has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. ANBC has also been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
ANBC has several advantages for lab experiments, including its stability and solubility in organic solvents. However, ANBC has limitations in terms of its low water solubility, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on ANBC. One area of research is the development of ANBC-based drug delivery systems. Another area of research is the investigation of ANBC's mechanism of action and its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to explore the potential side effects of ANBC and its safety for human use.
In conclusion, ANBC is a synthetic compound with various biological activities that has shown promise in scientific research. Its anti-inflammatory, anti-tumor, and anti-microbial activities make it a valuable tool for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
ANBC can be synthesized by the reaction of 2-acetylnaphthalene with 4-biphenylcarboxylic acid in the presence of a catalyst. The reaction is carried out in an organic solvent at a high temperature and pressure.
Applications De Recherche Scientifique
ANBC has been extensively studied for its biological activities and has shown promising results in various scientific research applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. ANBC has also been shown to have potential as a drug delivery system due to its ability to penetrate cell membranes.
Propriétés
IUPAC Name |
(2-acetylnaphthalen-1-yl) 4-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O3/c1-17(26)22-16-15-20-9-5-6-10-23(20)24(22)28-25(27)21-13-11-19(12-14-21)18-7-3-2-4-8-18/h2-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFPYLKLCIFAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

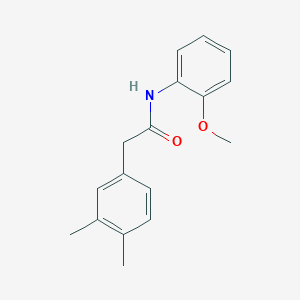
![3-chloro-4-fluoro-N-[2-(1-piperidinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5019903.png)
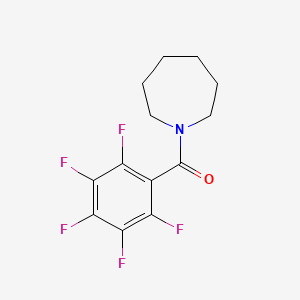
![4,4'-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]di(2-butanone) hydrochloride](/img/structure/B5019921.png)

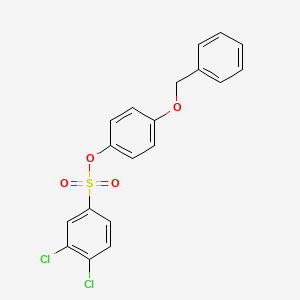

![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)

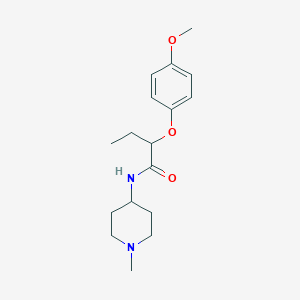
![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5019976.png)
![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)
![3-methoxy-N-(2-{5-[(methylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)propanamide](/img/structure/B5019991.png)
